
N1-(Oxetan-3-YL)cyclobutane-1,3-diamine 2tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(oxetan-3-yl)cyclobutane-1,3-diamine; bis(trifluoroacetic acid) is an organic compound belonging to the cyclobutane diamine family. This compound is characterized by the presence of an oxetane ring and a cyclobutane ring, making it a chiral molecule. It readily forms salts with acids due to the presence of amino and carboxylic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening/ring closing . Another approach is the electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(oxetan-3-yl)cyclobutane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane and cyclobutane rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane or cyclobutane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents onto the rings.
Wissenschaftliche Forschungsanwendungen
N1-(oxetan-3-yl)cyclobutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and chiral interactions in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N1-(oxetan-3-yl)cyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s propensity to undergo ring-opening reactions makes it a versatile intermediate in various chemical processes . The cyclobutane ring’s stability and unique conformation also contribute to the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(oxetan-3-yl)benzene-1,3-diamine: This compound shares the oxetane ring but has a benzene ring instead of a cyclobutane ring.
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
Uniqueness
N1-(oxetan-3-yl)cyclobutane-1,3-diamine is unique due to its combination of an oxetane ring and a cyclobutane ring, which imparts distinct physicochemical properties. This combination makes it a valuable compound for studying ring-opening reactions and for use in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H16F6N2O5 |
|---|---|
Molekulargewicht |
370.25 g/mol |
IUPAC-Name |
1-N-(oxetan-3-yl)cyclobutane-1,3-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-5-1-6(2-5)9-7-3-10-4-7;2*3-2(4,5)1(6)7/h5-7,9H,1-4,8H2;2*(H,6,7) |
InChI-Schlüssel |
XWSIADRPGSYGBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1NC2COC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
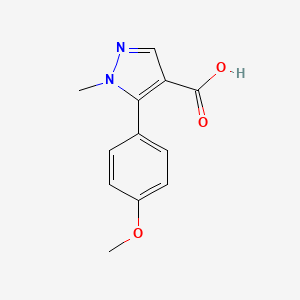
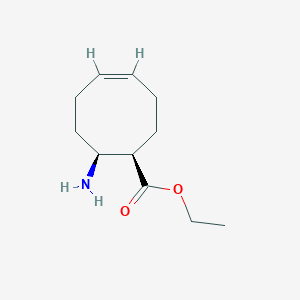
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)

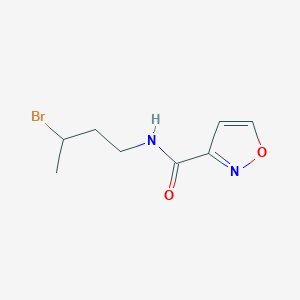

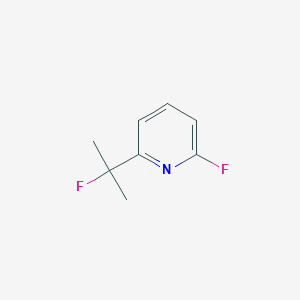
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
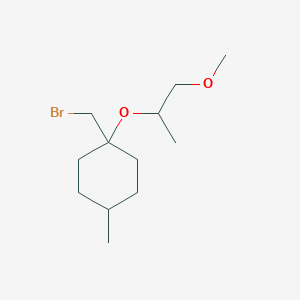
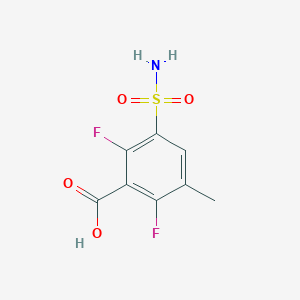
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
